molecular formula C17H25N3O3 B2704175 1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203322-08-0

1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2704175
CAS RN: 1203322-08-0
M. Wt: 319.405
InChI Key: INDFRKZCZSBXAH-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as TBU-QUIN, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of urea derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research into the synthesis of urea derivatives, such as those involving tert-butyl groups and quinoline structures, underlines the compound's relevance in organic synthesis. For instance, a study by Kolosov et al. (2015) explores the Biginelli-type synthesis, highlighting the development of novel synthetic pathways for dihydropyrimidinones, which could be related to the synthetic approaches for the compound (Kolosov et al., 2015). Similarly, Snider and Duvall (2005) describe the synthesis of jenamidines, showcasing the utility of tert-butyl and urea functionalities in complex organic molecule construction (Snider & Duvall, 2005).

Pharmacological Applications

The pharmacological relevance of compounds featuring urea derivatives and tert-butyl groups is evidenced by Bianchi et al. (2007), who explored a novel antagonist for the TRPV1 receptor, indicating potential applications in drug development for treating conditions mediated by this receptor (Bianchi et al., 2007). Perković et al. (2016) also contributed to this area by examining urea and bis-urea derivatives of primaquine, showcasing their antiproliferative effects against cancer cell lines, suggesting a potential avenue for cancer therapy research (Perković et al., 2016).

Biochemical Applications

Compounds with similar structural features may also find applications in biochemistry, such as enzyme inhibition studies. Sujayev et al. (2016) investigated tetrahydropyrimidine-5-carboxylates for their metal chelating effects and inhibition profiles against various enzymes, which could imply a potential for similar compounds in enzyme-related research or as biochemical tools (Sujayev et al., 2016).

properties

IUPAC Name

1-tert-butyl-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)19-16(22)18-13-8-7-12-6-5-9-20(14(12)10-13)15(21)11-23-4/h7-8,10H,5-6,9,11H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDFRKZCZSBXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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